molecular formula C8H15ClN4S B13268530 3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride

Cat. No.: B13268530
M. Wt: 234.75 g/mol
InChI Key: RNSQCBVHJZGQPB-UHFFFAOYSA-N
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Description

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the piperidine moiety is replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the compound.

    3-mercapto-4-methyl-4H-1,2,4-triazole: Another triazole derivative with similar properties.

    4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid: A related compound with different functional groups.

Uniqueness

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride is unique due to its specific combination of a triazole ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Biological Activity

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring and a triazole moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives under controlled conditions. The molecular formula is C8H14N4SC_8H_{14}N_4S with a molecular weight of approximately 166.22 g/mol .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. Specifically:

  • Candida Species : Compounds from the same class have been tested against multiple Candida species, showing effectiveness comparable to conventional antifungal agents like ketoconazole .

2. Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. For instance:

  • Cell Cycle Arrest : Compounds have been shown to induce apoptosis in cancer cell lines by affecting cell cycle regulators such as p-cdc2 and cyclin B1. Increased levels of cleaved PARP and caspase-3 were observed alongside decreased Bcl-2 levels .
  • Xenograft Models : In vivo studies demonstrated that certain derivatives inhibit tumor growth in xenograft models without significant toxicity to normal tissues .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated:

  • Acetylcholinesterase (AChE) : Some derivatives exhibited potent AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .

4. Antiviral Activity

Research has indicated that triazole compounds can inhibit the replication of viruses such as HIV in cellular models . This suggests a broader spectrum of biological activity that may be exploited for therapeutic purposes.

Case Studies

Several case studies highlight the compound's efficacy:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of various triazole derivatives against MCF-7 (breast cancer) and MDA-MB-231 cell lines using MTT assays. The results indicated that some compounds had superior activity compared to standard treatments like Erlotinib .
  • Enzyme Inhibition Studies : Compounds were assessed for their inhibitory effects on alkaline phosphatase and other enzymes relevant to cancer progression and metastasis. Significant inhibitory effects were noted, surpassing those of conventional medicines .

Data Tables

Biological Activity Observed Effects Reference
AntimicrobialEffective against Candida species
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AChE activity
AntiviralInhibits HIV replication

Properties

Molecular Formula

C8H15ClN4S

Molecular Weight

234.75 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]piperidine;hydrochloride

InChI

InChI=1S/C8H14N4S.ClH/c1-12-6-10-11-8(12)13-7-3-2-4-9-5-7;/h6-7,9H,2-5H2,1H3;1H

InChI Key

RNSQCBVHJZGQPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC2CCCNC2.Cl

Origin of Product

United States

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